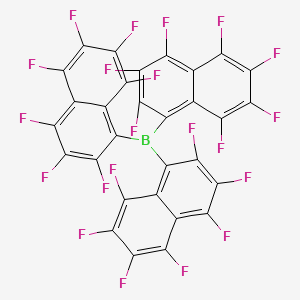
Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane
Description
Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane: est un composé organoboré composé hautement fluoré. Il est connu pour ses propriétés chimiques uniques, qui en font un réactif précieux dans diverses réactions chimiques, en particulier dans le domaine de la synthèse organique. La présence de multiples atomes de fluor améliore sa réactivité et sa stabilité, ce qui en fait un composé important dans la recherche académique et les applications industrielles .
Propriétés
Numéro CAS |
190282-03-2 |
|---|---|
Formule moléculaire |
C30BF21 |
Poids moléculaire |
770.1 g/mol |
Nom IUPAC |
tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane |
InChI |
InChI=1S/C30BF21/c32-10-1-4(16(38)28(50)25(10)47)13(35)22(44)19(41)7(1)31(8-2-5(14(36)23(45)20(8)42)17(39)29(51)26(48)11(2)33)9-3-6(15(37)24(46)21(9)43)18(40)30(52)27(49)12(3)34 |
Clé InChI |
SRSUADNYIFOSLP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=C(C(=C1F)F)F)C(=C(C(=C2F)F)F)F)(C3=C4C(=C(C(=C3F)F)F)C(=C(C(=C4F)F)F)F)C5=C6C(=C(C(=C5F)F)F)C(=C(C(=C6F)F)F)F |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane implique généralement la réaction de trihalogénures de bore avec des dérivés d'heptafluoronaphtalène. Une méthode courante est la réaction du trichlorure de bore avec le 2,3,4,5,6,7,8-heptafluoronaphtalène en présence d'un solvant et d'un catalyseur appropriés. La réaction est généralement effectuée sous atmosphère inerte pour éviter toute réaction secondaire indésirable .
Méthodes de production industrielle: La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de systèmes de contrôle de réaction avancés pour garantir la cohérence et la qualité du produit final. Les conditions de réaction, telles que la température, la pression et le temps de réaction, sont optimisées pour maximiser le rendement et minimiser les impuretés .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Chimie: Le this compound est largement utilisé en synthèse organique comme réactif pour l'hydroboration et comme catalyseur acide de Lewis. Sa réactivité unique en fait un outil précieux pour la synthèse de molécules organiques complexes.
Biologie et médecine: Dans la recherche biologique, ce composé est utilisé pour étudier les interactions entre les composés contenant du bore et les molécules biologiques. Sa capacité à former des complexes stables avec diverses biomolécules en fait un outil utile en chimie médicinale.
Industrie: Dans le secteur industriel, le this compound est utilisé dans la production de matériaux avancés, notamment des polymères et des composants électroniques. Sa stabilité et sa réactivité le rendent adapté à divers processus de fabrication.
Mécanisme d'action
Le mécanisme d'action du this compound repose principalement sur sa capacité à agir comme un acide de Lewis. Le centre de bore déficient en électrons peut accepter des paires d'électrons provenant de bases de Lewis, formant des adduits stables. Cette propriété est exploitée dans divers procédés catalytiques, où le composé facilite la formation de nouvelles liaisons chimiques en stabilisant les intermédiaires réactionnels.
Applications De Recherche Scientifique
Chemistry: Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane is widely used in organic synthesis as a reagent for hydroboration and as a Lewis acid catalyst. Its unique reactivity makes it valuable for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to study the interactions between boron-containing compounds and biological molecules. Its ability to form stable complexes with various biomolecules makes it a useful tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane is primarily based on its ability to act as a Lewis acid. The electron-deficient boron center can accept electron pairs from Lewis bases, forming stable adducts. This property is exploited in various catalytic processes, where the compound facilitates the formation of new chemical bonds by stabilizing reaction intermediates .
Comparaison Avec Des Composés Similaires
Composés similaires:
Tris(pentafluorophényl)borane: Un autre composé boré hautement fluoré avec des propriétés d'acide de Lewis similaires.
Tris(3,4,5-trifluorophényl)borane: Connu pour son activité catalytique dans les réactions d'hydroboration.
Tris(5,6,7,8-tétrafluoronaphthalen-2-yl)borane: Un composé boré partiellement fluoré avec une réactivité distincte due à la position des atomes de fluor.
Unicité: Le Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane est unique en raison du degré élevé de fluoration sur les cycles naphtalènes, ce qui améliore sa stabilité et sa réactivité. Cela le rend particulièrement précieux dans les applications nécessitant des catalyseurs acides de Lewis robustes et efficaces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


